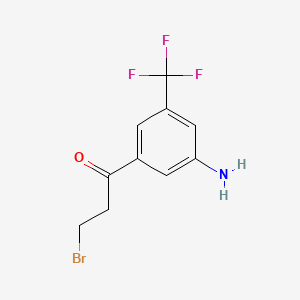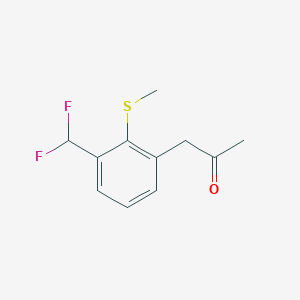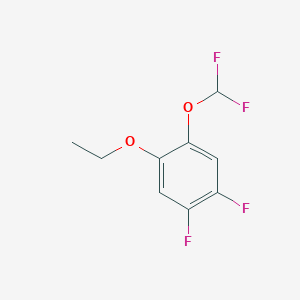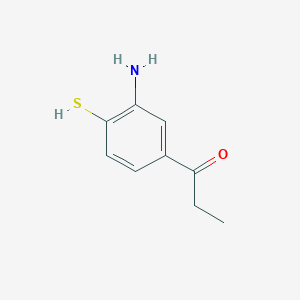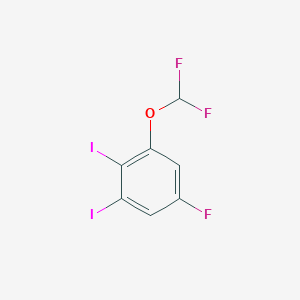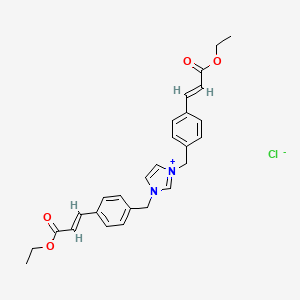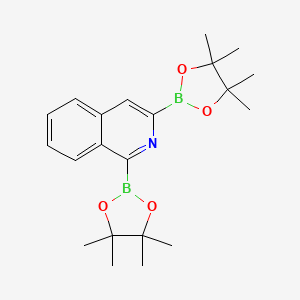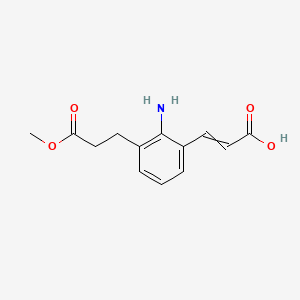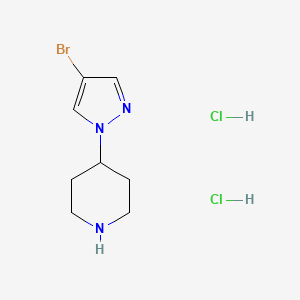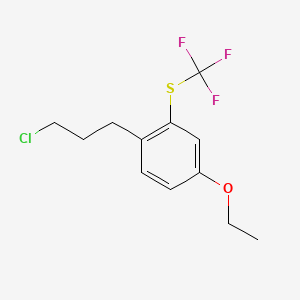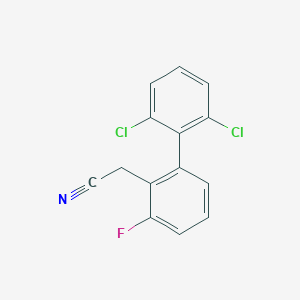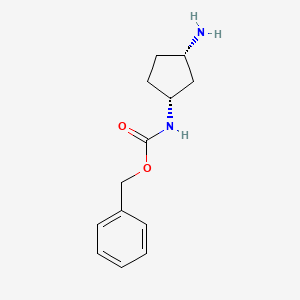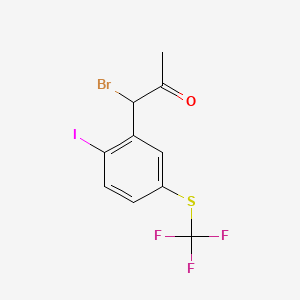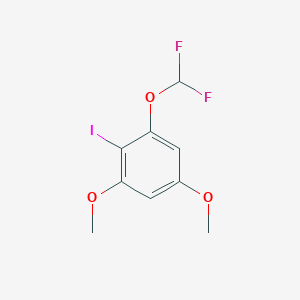
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is an organic compound that features a trifluoromethylthio group attached to a phenyl ring, which is further connected to an amino-propanenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . This reaction can be carried out under photoredox catalyst-free conditions, utilizing electron donor-acceptor complexes formed between arylthiolate anions and trifluoromethyl phenyl sulfone .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Formation of substituted amino derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins. This can lead to modulation of protein function and downstream biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl phenyl sulfone: Used in similar S-trifluoromethylation reactions.
4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in its functional groups and applications.
(S)-Fluoxetine: Contains a trifluoromethylphenoxy group and is used as an antidepressant.
Uniqueness
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is unique due to its combination of the trifluoromethylthio group with an amino-propanenitrile moiety
Propriétés
Formule moléculaire |
C10H9F3N2S |
|---|---|
Poids moléculaire |
246.25 g/mol |
Nom IUPAC |
(2S)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H9F3N2S/c1-9(15,6-14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5H,15H2,1H3/t9-/m1/s1 |
Clé InChI |
GNBIVGQOAVFPEF-SECBINFHSA-N |
SMILES isomérique |
C[C@@](C#N)(C1=CC=C(C=C1)SC(F)(F)F)N |
SMILES canonique |
CC(C#N)(C1=CC=C(C=C1)SC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


